molecular formula C9H16 B1605145 Methallylcyclopentane CAS No. 219726-61-1

Methallylcyclopentane

Cat. No.: B1605145
CAS No.: 219726-61-1
M. Wt: 124.22 g/mol
InChI Key: AYPUQHOHNKLMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methallylcyclopentane, with the molecular formula C9H16, is an organic compound that belongs to the class of cycloalkanes. It is also known by its IUPAC name, (2-Methyl-2-propen-1-yl)cyclopentane. This compound is characterized by a cyclopentane ring substituted with a methallyl group, making it a versatile molecule in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methallylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methallyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the use of a palladium catalyst to facilitate the coupling of cyclopentane with methallyl chloride. This method is preferred due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methallylcyclopentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions typically yield cyclopentane derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the methallyl group or the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

Scientific Research Applications

Methallylcyclopentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methallylcyclopentane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Methallylcyclopentane can be compared with other similar compounds such as methylcyclopentane and metallacyclopentanes:

    Methylcyclopentane: This compound has a similar structure but lacks the methallyl group. It is less reactive and has different chemical properties.

    Metallacyclopentanes: These are organometallic compounds with a metal atom incorporated into the cyclopentane ring. .

Uniqueness: this compound’s unique structure, with both a cyclopentane ring and a methallyl group, makes it a versatile compound with distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-methylprop-2-enylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h9H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPUQHOHNKLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338413
Record name Methallylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219726-61-1
Record name Methallylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methallylcyclopentane
Reactant of Route 2
Methallylcyclopentane
Reactant of Route 3
Reactant of Route 3
Methallylcyclopentane
Reactant of Route 4
Reactant of Route 4
Methallylcyclopentane
Reactant of Route 5
Reactant of Route 5
Methallylcyclopentane
Reactant of Route 6
Reactant of Route 6
Methallylcyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.